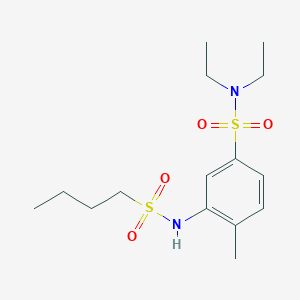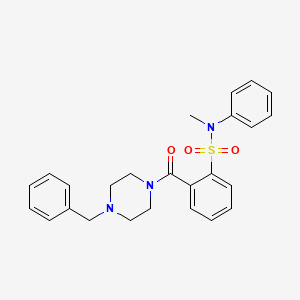![molecular formula C21H20ClNO B7535374 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine, commonly known as Venlafaxine, is a chemical compound used as an antidepressant medication. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is used to treat major depressive disorder, anxiety disorder, and panic disorder.
作用机制
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been shown to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
Venlafaxine has several advantages and limitations when used in lab experiments. One advantage is that it has a relatively low toxicity and is well-tolerated by most patients. However, it also has limitations, such as its short half-life and the potential for drug interactions with other medications.
未来方向
There are several potential future directions for research on Venlafaxine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder and eating disorders. Another area of research could focus on the development of new formulations of Venlafaxine that have improved pharmacokinetic properties and are better suited for long-term use. Additionally, research could be conducted on the use of Venlafaxine in combination with other medications to improve treatment outcomes.
Conclusion:
In conclusion, Venlafaxine is a chemical compound used as an antidepressant medication. It has been extensively studied for its potential applications in various fields of medical research. Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on Venlafaxine that could lead to new treatments for psychiatric disorders.
合成方法
The synthesis of Venlafaxine involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-methoxybenzylmagnesium chloride to obtain 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanol. The second step involves the use of N-bromosuccinimide (NBS) to brominate the alcohol group to form 1-(4-chlorophenyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of the ketone with phenylmagnesium bromide to form Venlafaxine.
科学研究应用
Venlafaxine has been extensively studied for its potential applications in various fields of medical research. It has been found to be effective in the treatment of major depressive disorder, anxiety disorder, and panic disorder. It has also been studied for its potential use in the treatment of neuropathic pain, bipolar disorder, and post-traumatic stress disorder.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-24-20-10-6-5-9-18(20)15-23-21(16-7-3-2-4-8-16)17-11-13-19(22)14-12-17/h2-14,21,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRAHQWZBUDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)


![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)

![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)